molecular formula C13H16O3 B569488 1,2,3,4-Tetrahydro-7-methoxynaphthalen-1-yl acetate CAS No. 945853-23-6

1,2,3,4-Tetrahydro-7-methoxynaphthalen-1-yl acetate

Cat. No. B569488
M. Wt: 220.268
InChI Key: ZWFAIFHKNBFADF-UHFFFAOYSA-N
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Description

“1,2,3,4-Tetrahydro-7-methoxynaphthalen-1-yl acetate” is a chemical compound with the molecular formula C13H16O3 . It is also known as AgoMelatine IMp.II .


Synthesis Analysis

The synthesis of this compound has been mentioned in various research articles. For instance, a concise synthetic method involving a three-step approach and starting a commercially available tetralone precursor has been used to design a tetraline scaffold, which could be further elaborated into a compound library of agomelatine analogs .


Molecular Structure Analysis

The molecular structure of “1,2,3,4-Tetrahydro-7-methoxynaphthalen-1-yl acetate” can be represented as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 220.26434 .


Chemical Reactions Analysis

While specific chemical reactions involving “1,2,3,4-Tetrahydro-7-methoxynaphthalen-1-yl acetate” are not directly mentioned in the search results, related compounds such as “Naphthalene, 1,2,3,4-tetrahydro-” have been studied extensively. These studies include gas phase thermochemistry data, condensed phase thermochemistry data, phase change data, reaction thermochemistry data, Henry’s Law data, gas phase ion energetics data, IR Spectrum, Mass spectrum (electron ionization), UV/Visible spectrum, and Gas Chromatography .

Scientific Research Applications

  • Synthesis and Crystallography : The compound has been synthesized and characterized using X-ray diffraction methods, revealing specific crystallographic parameters and contributing to the understanding of its molecular structure (Singh, 2013).

  • Chemistry of Adducts : Studies have shown that the compound can undergo reactions to form various adducts, including 1,4-dihydro-2-methoxy-1,4-epoxynaphthalenes and derivatives through acid-catalyzed hydrolysis, highlighting its potential in organic synthesis and chemical transformations (Baker et al., 1991).

  • Reactions with Other Compounds : The compound's ability to undergo condensation with other chemicals, such as citraconic anhydride and dimethyl-p-benzoquinone, has been explored. These reactions have significance in synthesizing compounds that resemble natural hormones (Sorkina, Zaretskaya, & Torgov, 1964).

  • Analytical Applications : The compound has been used as a fluorogenic labeling agent for high-performance liquid chromatography (HPLC) of biologically important thiols, demonstrating its utility in analytical chemistry and pharmaceutical analysis (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

  • Biological Evaluation : Research has been conducted on synthesizing structural analogs and evaluating their biological activities, such as antimicrobial properties, suggesting potential pharmaceutical applications (Sherekar, Kakade, & Padole, 2021).

  • Pharmacological Research : The compound and its derivatives have been studied for binding and activity at specific receptors, indicating potential relevance in pharmacology and drug discovery (Berardi et al., 2005).

Future Directions

The future directions for the study of “1,2,3,4-Tetrahydro-7-methoxynaphthalen-1-yl acetate” could involve further elaboration into a compound library of agomelatine analogs . This could potentially lead to the development of new drugs with improved properties.

properties

IUPAC Name

(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9(14)16-13-5-3-4-10-6-7-11(15-2)8-12(10)13/h6-8,13H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFAIFHKNBFADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCCC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl acetate

Citations

For This Compound
1
Citations
HMC Ferraz, GG Bianco, CC Teixeira, LH Andrade… - Tetrahedron …, 2007 - Elsevier
A series of homochiral α-tetralols, as well as their respective acetates, has been obtained by esterification of racemic tetralols, using Candida antarctica lipase (CALB—Novozym ® 435) …
Number of citations: 25 www.sciencedirect.com

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